エタン-1,2-ジスルホン酸ナトリウム

概要

説明

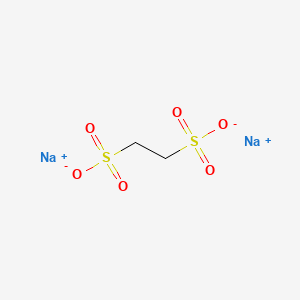

Sodium 1,2-ethanedisulfonate is a useful research compound. Its molecular formula is C2H6NaO6S2 and its molecular weight is 213.19 g/mol. The purity is usually 95%.

The exact mass of the compound Sodium 1,2-ethanedisulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 1,2-ethanedisulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 1,2-ethanedisulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

「エジシレート」塩の調製

1,2-エタンジスルホン酸ナトリウムは、「エジシレート」塩の調製に使用されます。 これらの塩は、さまざまな化学合成プロセスにおいて重要であり、特定の所望の特性を持つ化合物を生成するために使用できます .

医薬品開発

製薬業界では、この化合物は、難溶性医薬品の単離と結晶化に不可欠な塩形成カウンターイオンとして役立ちます。 医薬品の溶解性と安定性を向上させるのに役立ちます .

イオンペアクロマトグラフィー

この化合物は、イオンペアクロマトグラフィーに適しており、この技術は、イオンと極性分子をイオンペアとの親和性に基づいて分離するために化学で広く使用されています .

ライフサイエンス研究

1,2-エタンジスルホン酸ナトリウムは、ライフサイエンス研究にも応用されています。 バッファーまたは安定化剤としての特性により、さまざまな生化学アッセイと実験で使用されています .

材料科学

材料科学では、この化合物は、特定の用途向けに材料の特性を改善するために、新規材料の合成または既存材料の改質に関与する可能性があります .

分析化学

また、分析化学にも使用され、化学成分の分析と測定に使用される試薬または溶液の一部になる可能性があります .

上記で述べた各用途は、さまざまな分野における科学研究と開発の進歩に重要な役割を果たしています。

各用途の詳細については、提供された参考文献を参照してください。

MilliporeSigma - 1,2-エタンジスルホン酸ナトリウム MilliporeSigma - 科学研究アプリケーション Academia.edu - 医薬品開発におけるスルホン酸塩の有用性 Sigma-Aldrich - イオンペアクロマトグラフィーに適した1,2-エタンジスルホン酸ナトリウム

作用機序

Target of Action

This compound is often used as a pharmaceutical intermediate , which suggests that it may be metabolized or transformed into other compounds that interact with specific biological targets.

Biochemical Pathways

As a pharmaceutical intermediate, it may be involved in various biochemical reactions depending on the final active compound it helps produce .

Pharmacokinetics

Its solubility suggests that it may be well-absorbed and distributed in the body . The metabolism and excretion of this compound would depend on the specific biological processes it is involved in.

Result of Action

As a pharmaceutical intermediate, its effects would likely depend on the final active compound it helps produce .

生化学分析

Biochemical Properties

Sodium ethane-1,2-disulfonate plays a significant role in biochemical reactions, particularly in the catabolism of sulfonates. It interacts with enzymes such as thiamin-diphosphate-dependent acetyltransferase, which is involved in the desulfonation process . This enzyme catalyzes the conversion of sulfoacetaldehyde to acetyl phosphate, highlighting the importance of Sodium ethane-1,2-disulfonate in bacterial metabolism .

Cellular Effects

Sodium ethane-1,2-disulfonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can undergo specific monooxygenation, leading to the production of sulfoacetaldehyde, which is further metabolized by bacteria . This process can affect the overall metabolic flux within the cell, impacting cellular functions and energy production.

Molecular Mechanism

At the molecular level, Sodium ethane-1,2-disulfonate exerts its effects through binding interactions with specific enzymes and proteins. The compound undergoes oxidative, reductive, and fermentative catabolism, resulting in the formation of sulfoacetaldehyde . This intermediate is then desulfonated to acetyl phosphate by thiamin-diphosphate-dependent acetyltransferase, demonstrating the compound’s role in enzyme activation and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium ethane-1,2-disulfonate can change over time. The compound is known for its chemical stability, which allows it to maintain its activity during prolonged experiments . Its degradation products, such as sulfoacetaldehyde, can have long-term effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of Sodium ethane-1,2-disulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and beneficial metabolic effects. At higher doses, it can lead to adverse effects, including enzyme inhibition and disruption of metabolic pathways . These threshold effects are crucial for determining the safe and effective use of the compound in research.

Metabolic Pathways

Sodium ethane-1,2-disulfonate is involved in several metabolic pathways, primarily in the degradation of sulfonates. It interacts with enzymes such as thiamin-diphosphate-dependent acetyltransferase, which catalyzes the desulfonation of sulfoacetaldehyde to acetyl phosphate . This pathway is essential for the utilization of sulfonates as a carbon and energy source in bacteria .

Transport and Distribution

Within cells and tissues, Sodium ethane-1,2-disulfonate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, influencing its biochemical activity . The transport mechanisms ensure that the compound reaches its site of action efficiently.

Subcellular Localization

Sodium ethane-1,2-disulfonate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in metabolic processes and enzyme interactions.

特性

CAS番号 |

5325-43-9 |

|---|---|

分子式 |

C2H6NaO6S2 |

分子量 |

213.19 g/mol |

IUPAC名 |

disodium;ethane-1,2-disulfonate |

InChI |

InChI=1S/C2H6O6S2.Na/c3-9(4,5)1-2-10(6,7)8;/h1-2H2,(H,3,4,5)(H,6,7,8); |

InChIキー |

XTZUFSDRWFDYGH-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

C(CS(=O)(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

5325-43-9 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of sodium ethane-1,2-disulfonate in the context of hemithiamine synthesis?

A1: The provided abstract mentions "Optimization of the hemithiamine process at the sodium ethane-1,2-disulfonate stage" []. This suggests that sodium ethane-1,2-disulfonate plays a crucial role in a specific stage of the hemithiamine synthesis process. While the exact nature of its role is not detailed in the abstract, the focus on optimization implies that researchers are investigating how to maximize the efficiency and yield of this particular step, where sodium ethane-1,2-disulfonate is likely a reagent or catalyst.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。